REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[CH:10][C:11](=[O:13])[CH3:12].C[O:15][C:16]1C=CC=C[C:17]=1C1CC(=O)CC(=O)C1>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:17][C:16](=[O:15])[CH2:12][C:11](=[O:13])[CH2:10]1
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Name
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4-(2-bromo-4-fluoro-phenyl)-but-3-en-2-one
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Quantity
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34 g
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Type
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reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)C=CC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
COC1=C(C=CC=C1)C1CC(CC(C1)=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)C1CC(CC(C1)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |